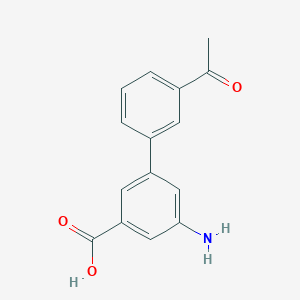

5-(3-Acetylphenyl)-3-aminobenzoic acid

Description

5-(3-Acetylphenyl)-3-aminobenzoic acid is a benzoic acid derivative featuring an acetylphenyl group at position 5 and an amino group at position 2. For instance, derivatives of 3-aminobenzoic acid (3ABA) are widely used as intermediates in dye production, drug development, and enzyme inhibition studies . The acetylphenyl substituent may enhance lipophilicity and influence binding interactions in biological systems, as seen in related compounds .

Properties

IUPAC Name |

3-(3-acetylphenyl)-5-aminobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-9(17)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,16H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJALEKBOHCEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689736 | |

| Record name | 3'-Acetyl-5-amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-42-5 | |

| Record name | 3'-Acetyl-5-amino[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mineral Acid-Mediated Acetylation

The patent US3907880A details a method for synthesizing 3-acetamido-5-aminobenzoic acid via controlled acetylation of 3,5-diaminobenzoic acid in aqueous mineral acid. While this targets an acetamido derivative, the methodology offers insights into regioselective acetylation applicable to 5-(3-Acetylphenyl)-3-aminobenzoic acid :

-

Reaction Setup : Dissolve 3,5-diaminobenzoic acid in water with excess hydrochloric or nitric acid (≥1 mol per mol substrate).

-

Temperature Control : Cool to 10–20°C to minimize hydrolysis and enhance precipitation of intermediates.

-

Anhydride Addition : Slowly add acetic anhydride (1–1.7 mol equivalents) to acetylate the amino group selectively. Excess anhydride drives the reaction but risks diacetylation.

-

Precipitation and Isolation : The mineral acid salt of the product precipitates and is neutralized to pH 3.8 for recovery.

Key Data from Patent Examples

| Example | Acetic Anhydride (mol eq.) | Yield (%) | Purity (TLC) |

|---|---|---|---|

| 1 | 1.0 | 64 | 99.5% |

| 2 | 1.3 | 78 | 99.5% |

| 3 | 1.7 | 87 | 99.0% |

This table highlights the trade-off between excess reagent and yield. A 70% excess of acetic anhydride improved yields to 87% but introduced 0.5–2% diacetylated impurities.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Byproduct Mitigation

-

Diacetylation : Controlled anhydride addition rates and stoichiometry reduced diacetylated impurities to <2%.

-

Protection-Deprotection : Temporary protection of the amino group (e.g., as a tert-butoxycarbonyl derivative) could prevent unwanted acylation during Friedel-Crafts steps.

Analytical and Spectroscopic Characterization

Successful synthesis requires validation via:

-

FTIR : Confirm acetyl (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups.

-

NMR : ¹H NMR should show signals for the acetyl methyl group (~2.6 ppm) and aromatic protons (~6.5–8.0 ppm).

-

HPLC/MS : Verify molecular ion peaks and purity (>98%).

Industrial and Pharmacological Relevance

This compound may serve as an intermediate in:

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-3-aminobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(3-Acetylphenyl)-3-aminobenzoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-3-aminobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their functional differences:

Key Observations :

- Positional Isomerism: The position of the amino group (meta in 3ABA vs. para in PABA) drastically alters biological roles. PABA is integral to folate synthesis, while 3ABA derivatives are enzyme inhibitors .

- Acetylphenyl Group : The 3-acetylphenyl substituent in the target compound may enhance binding to hydrophobic enzyme pockets, similar to fluorinated analogs in kinase inhibition .

- Fluorination: Fluorine substitution (e.g., in 5-(3-Acetylphenyl)-2-fluorobenzoic acid) improves metabolic stability and bioavailability compared to non-fluorinated analogs .

AKR1C3 Inhibition

- 3ABA Derivatives (11–14): Exhibit micromolar-range inhibition (Ki: 77–144 μM) of aldo-keto reductase AKR1C3, a target in hormone-dependent cancers. Their selectivity for AKR1C3 over AKR1C1 is superior to 5-aminosalicylic acid derivatives .

- 5-Aminosalicylic Acid: Less potent against AKR1C3 (Ki > 200 μM), highlighting the importance of the amino group’s position for activity .

Anti-inflammatory and Anticancer Potential

- Sulfonamide Derivatives: Compounds synthesized from 3ABA (e.g., N-sulfonylated aminosalicylic acids) show dual inhibition of MCL-1 and BCL-xL, critical targets in apoptosis regulation .

- Fluorinated Analogs: 3-Amino-5-fluoro-2-methylbenzoic acid demonstrates enhanced anticancer activity due to fluorine’s electronegativity and improved pharmacokinetics .

Q & A

Q. Designing a robust SAR study for this compound derivatives: Key parameters to consider.

Q. How to optimize synthetic yields while minimizing by-products?

- Process Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and catalyst loading. Monitor intermediates via inline FTIR or Raman spectroscopy. Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, CH₂Cl₂/MeOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.